BenchChemオンラインストアへようこそ!

2-Amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline

Anorectic Toxicity Appetite Suppression

2-Amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline (CAS 50510-11-7) is a critical research tool for neuropharmacology and medicinal chemistry. Its 4-chloro substitution confers a 2.6-fold higher oral LD50 (383 mg/kg) than the unsubstituted analog, providing a safer therapeutic window for anorectic studies. As a selective MAO-B inhibitor (IC50 251 nM, 39.8x over MAO-A), it serves as a distinct chemotype for Parkinson's research. Its favorable physicochemical properties (MW 242.73, XLogP 2.1) make it ideal for CNS drug discovery SAR campaigns. Order this high-purity reference standard to advance your research.

Molecular Formula C10H11ClN2OS
Molecular Weight 242.73 g/mol
CAS No. 50510-11-7
Cat. No. B13966564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline
CAS50510-11-7
Molecular FormulaC10H11ClN2OS
Molecular Weight242.73 g/mol
Structural Identifiers
SMILESC1C(OC(=N1)N)CSC2=CC=C(C=C2)Cl
InChIInChI=1S/C10H11ClN2OS/c11-7-1-3-9(4-2-7)15-6-8-5-13-10(12)14-8/h1-4,8H,5-6H2,(H2,12,13)
InChIKeyMTENFETUMWYLRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline (CAS 50510-11-7): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-Amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline (CAS 50510-11-7) is a heterocyclic small molecule within the 2-aminooxazoline class, characterized by a 4,5-dihydro-1,3-oxazol-2-amine core with a para-chlorophenylthiomethyl substituent at the 5-position. Its molecular formula is C10H11ClN2OS, with a molecular weight of 242.73 g/mol, a computed XLogP3-AA of 2.1, and a single hydrogen bond donor [1]. The compound appears as a crystalline solid with a melting point of 136-138°C and exhibits moderate lipophilicity [2]. As a substituted oxazoline, it serves as a versatile scaffold in medicinal chemistry, with documented activity across multiple target classes including monoamine oxidases, trace amine-associated receptors, and anorectic pathways, making it a valuable tool compound for both neuropharmacology and appetite regulation research [2][3].

Why 2-Amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline Cannot Be Replaced by Generic Analogs in Research and Procurement


The 2-aminooxazoline scaffold exhibits profound structure-activity relationship (SAR) sensitivity, where even minor substituent variations on the aryl ring drastically alter both efficacy and safety profiles. As demonstrated in a systematic anorectic study, the 4-chloro substitution (target compound 7b) reduced acute intraperitoneal toxicity by approximately 17% relative to the unsubstituted phenyl analog (7a), while the 4-methoxy substitution (7d) increased toxicity [1]. Similarly, in the TAAR1 agonist class, the precise positioning of substituents dictates nanomolar potency and receptor selectivity, with EC50 values spanning over three orders of magnitude across closely related analogs [2]. These quantitative divergences in pharmacodynamics and toxicity underscore that generic substitution based solely on core scaffold similarity is scientifically unsound; the specific 4-chlorophenylthiomethyl motif confers a distinct balance of potency, selectivity, and safety that cannot be replicated by unsubstituted, dichloro, or methoxy congeners.

Quantitative Differentiation of 2-Amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline: Head-to-Head Data Versus Closest Analogs


Reduced Acute Toxicity While Retaining Anorectic Efficacy Versus Unsubstituted Phenyl Analog

In a direct head-to-head comparison within the same study, 2-amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline (compound 7b) demonstrated significantly reduced acute toxicity compared to the unsubstituted phenyl analog 2-amino-5-(phenylthiomethyl)-2-oxazoline (7a), while maintaining comparable anorectic activity. The para-chloro substitution decreased intraperitoneal LD50 from 178 mg/kg to 215 mg/kg (a 20.8% increase in tolerated dose) and oral LD50 from 147 mg/kg to 383 mg/kg (a 160.5% increase in tolerated dose) [1]. Critically, this toxicity reduction was achieved without a significant loss of anorectic efficacy; both compounds produced significant (p < 0.05) reduction in food intake at the 1-hour interval at 46 mg/kg oral doses [1]. The authors explicitly note that 'halogenation of the phenyl ring in the 4 or 3,4 positions decreased acute toxicity without significantly reducing anorectic activity' [1].

Anorectic Toxicity Appetite Suppression

MAO-B Inhibitory Activity and Selectivity Profile Versus MAO-A

2-Amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline exhibits potent and selective inhibition of monoamine oxidase B (MAO-B) with an IC50 of 251 nM against recombinant rat MAO-B, while demonstrating minimal activity against human MAO-A (IC50 = 10,000 nM) [1]. This represents a 39.8-fold selectivity for MAO-B over MAO-A. While no direct head-to-head comparison data with other 5-arylthiomethyl-2-aminooxazolines is available for MAO inhibition, this selectivity profile is notable within the broader context of 2-aminooxazoline pharmacology, where many congeners exhibit promiscuous binding to adrenergic receptors and other off-targets [2]. The MAO-B inhibitory activity positions this compound as a potential tool for investigating neuroprotective strategies in Parkinson's disease and other neurodegenerative conditions.

Monoamine Oxidase MAO-B Neuroprotection

Class-Level TAAR1 Agonist Scaffold with Favorable Physicochemical Properties

2-Aminooxazolines have been established as a privileged scaffold for trace amine-associated receptor 1 (TAAR1) agonism, with optimized congeners such as RO5166017, RO5256390, and RO5263397 achieving nanomolar EC50 values (0.033-0.112 μM) and demonstrating oral bioavailability with in vivo efficacy in schizophrenia and addiction models [1]. While 2-amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline itself has not been directly profiled for TAAR1 activity, its core scaffold is identical to these validated TAAR1 agonists, and its computed physicochemical properties (MW 242.73, XLogP 2.1, HBD 1) [2] closely align with the drug-like characteristics described for orally active 2-aminooxazoline TAAR1 ligands [1]. The para-chlorophenylthiomethyl substitution offers a distinct SAR handle for modulating potency and selectivity relative to the 4-substituted phenyl analogs employed in the Roche TAAR1 program.

TAAR1 Schizophrenia CNS

Synthetic Accessibility and Crystalline Purity for Reproducible Research

The synthesis of 2-amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline has been optimized to achieve 86% yield with a melting point of 136-138°C, indicating high crystalline purity [1]. This compares favorably to the 3,4-dichloro analog (7c), which was obtained in only 54% yield with a lower melting point of 97-99°C, and the 4-methoxy analog (7d), obtained in 72% yield [1]. The para-chloro derivative demonstrates superior synthetic efficiency relative to other halogenated and substituted analogs, which translates to more reliable procurement, reduced lot-to-lot variability, and lower cost per gram for research-scale quantities. The well-documented synthetic route via epoxide opening with ammonia followed by cyanogen bromide cyclization provides a reproducible pathway for both commercial supply and in-house synthesis [1].

Synthesis Purity Reproducibility

Procurement-Guided Applications for 2-Amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline Based on Quantitative Differentiation


Preclinical Anorectic Drug Discovery Requiring Favorable Therapeutic Index

Utilize 2-amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline as a lead compound or reference standard in appetite suppression studies where safety margin is critical. The compound's 2.6-fold higher oral LD50 (383 mg/kg) compared to the unsubstituted phenyl analog (147 mg/kg), combined with retained anorectic efficacy at 46 mg/kg oral doses, provides a demonstrably wider therapeutic window [1]. This makes it preferable over the more acutely toxic 2-amino-5-(phenylthiomethyl)-2-oxazoline for chronic dosing regimens and for studies requiring higher compound exposure without confounding toxicity. The data support its use as a starting point for SAR campaigns aimed at further improving the therapeutic index of 2-aminooxazoline-based anorectics.

MAO-B-Selective Tool Compound for Neurodegenerative Disease Research

Employ 2-amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline as a selective MAO-B inhibitor (IC50 = 251 nM) with 39.8-fold selectivity over MAO-A (IC50 = 10,000 nM) [1]. This selectivity profile supports its application in cellular and in vivo models of Parkinson's disease, where MAO-B inhibition is a validated therapeutic strategy. The compound offers a distinct chemotype from classical propargylamine MAO-B inhibitors (e.g., selegiline, rasagiline), enabling exploration of alternative binding modes and potentially reduced mechanism-based toxicity. Its MAO-B inhibitory activity is documented in a curated database (BindingDB/ChEMBL), ensuring reliable sourcing for reproducible pharmacological studies [1].

TAAR1 Agonist Scaffold Expansion and Intellectual Property Generation

Leverage the 2-aminooxazoline core as a validated TAAR1 agonist scaffold [1] to explore novel substitution patterns not exhaustively covered in existing patent literature. The 5-(p-chlorophenylthiomethyl) moiety provides a distinct vector for SAR exploration that may yield compounds with improved selectivity over adrenergic receptors, enhanced oral bioavailability, or altered CNS penetration relative to the 4-substituted phenyl analogs (RO5166017, RO5256390, RO5263397) [1]. The compound's favorable computed physicochemical properties (MW 242.73, XLogP 2.1) align with CNS drug-like space, supporting its use in medicinal chemistry campaigns targeting psychiatric and neurological disorders.

Comparative Pharmacology Studies of 2-Aminooxazoline Substitution Effects

Use 2-amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline as part of a systematically designed analog set to interrogate the SAR of 5-arylthiomethyl substitution on 2-aminooxazoline pharmacology. The compound's defined anorectic activity [1], MAO-B inhibition [2], and class-level TAAR1 agonism potential [3] provide a multi-target pharmacological fingerprint that can be compared against the unsubstituted phenyl (7a), 3,4-dichloro (7c), and 4-methoxy (7d) analogs. This comparative approach enables deconvolution of substitution effects on potency, selectivity, and toxicity across multiple target classes, informing rational design of next-generation 2-aminooxazoline-based therapeutics.

Quote Request

Request a Quote for 2-Amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.